molecular formula C11H16O2 B12300638 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane

3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane

Cat. No.: B12300638
M. Wt: 180.24 g/mol
InChI Key: GITNGLJKOYUNLX-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)tricyclo[3210]octane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane typically involves a series of cyclization reactions. One efficient method for constructing the tricyclo[3.2.1.0]octane system is through a homoallylic cyclization . This method simplifies the synthesis process and enhances the yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions, such as temperature and pressure, and using catalysts to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific tricyclic structure and the presence of the ethoxycarbonyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl tricyclo[3.2.1.02,4]octane-3-carboxylate

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)10-8-6-3-4-7(5-6)9(8)10/h6-10H,2-5H2,1H3

InChI Key

GITNGLJKOYUNLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3CCC2C3

Origin of Product

United States

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